6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine
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Description
Synthesis Analysis
The synthesis of this compound involves various preparative methods. Recent research has described new synthetic approaches using different catalysts. These methods are essential for obtaining sufficient quantities for further investigation .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is C₆H₆N₄ . Its structure includes the imidazole and pyridine rings, with the chlorine substituent at position 6. For a visual representation, refer to the ChemSpider entry .
Scientific Research Applications
GABA A Receptor Positive Allosteric Modulators
- Field : Neuropharmacology
- Application : Imidazo[4,5-c]pyridines are known to play a crucial role as GABA A receptor positive allosteric modulators .
- Results : The discovery of their bioactivity as GABA A receptor positive allosteric modulators revealed their medicinal potential .
Proton Pump Inhibitors
- Field : Gastroenterology
- Application : Proton pump inhibitors were also found in this chemical group .
- Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the digestive system .
Aromatase Inhibitors
- Field : Endocrinology
- Application : Aromatase inhibitors were also found in this chemical group .
- Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance .
NSAIDs
- Field : Pharmacology
- Application : NSAIDs were also found in this chemical group .
- Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in inflammation .
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
- Field : Oncology
- Application : Imidazo[4,5-c]pyridines have been studied for their potential as PI3K inhibitors . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
- Results : PI3K inhibitors have attracted significant interest for the treatment of cancer .
Various Biological Activities
- Field : Pharmacology
- Application : The derivatives of 1,3-diazole, which include imidazo[4,5-c]pyridines, show different biological activities .
- Results : These compounds have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Regiocontrolled Synthesis of Substituted Imidazoles
- Field : Organic Chemistry
- Application : Imidazoles, including imidazo[4,5-c]pyridines, are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
- Results : An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Phosphorylation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-kappaB)
properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-c]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXYGSHDKSCST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477236 |
Source
|
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine | |
CAS RN |
52559-17-8 |
Source
|
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-chloro-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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